(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic compound that belongs to the family of heterocyclic compounds It features a pyrrolidine ring, a pyridine derivative, and a thiazole derivative within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : One common synthetic method involves the formation of the pyrrolidinyl moiety first, which is then linked to the 3-chloropyridin-4-yl via a nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Route 2: : Another method involves the coupling of the (2,4-dimethylthiazol-5-yl)methanone with a pyrrolidine derivative using a base such as potassium carbonate in a polar solvent like acetonitrile.
Industrial Production Methods
Industrial production often involves optimized versions of these synthetic routes, focusing on high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming hydroxylated derivatives.
Reduction: : Reduction of the compound can yield amine derivatives, which might exhibit different pharmacological properties.
Substitution: : Halogenation reactions can replace hydrogen atoms with halogens on the thiazole ring, altering the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether.
Substitution: : N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: : Hydroxylated pyrrolidine derivatives.
Reduction: : Aminated derivatives with altered pharmacokinetics.
Substitution: : Halogenated thiazole compounds with enhanced electronic properties.
Scientific Research Applications
This compound finds applications in multiple domains:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Potential inhibitor or modulator in enzymatic reactions.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its interactions with specific molecular targets.
Industry: : Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and molecular targets often depend on its structural analogues and derivatives.
Comparison with Similar Compounds
Compared to similar compounds, such as:
(3-(4-Chloropyridin-3-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
(3-((3-Fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
Our compound is unique due to the presence of the 3-chloropyridin-4-yl group, which may confer distinct electronic properties and biological activities.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-14(22-10(2)18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLSYYTYAWWHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.